APX-115 can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the following steps:
The specific reaction conditions, including temperature, solvent choice, and reaction time, play crucial roles in optimizing yield and purity. For instance, reactions are often carried out under controlled temperatures to prevent side reactions.
The molecular structure of APX-115 consists of a pyrazole ring substituted with a phenyl group and a pyridine moiety. Key features include:
The presence of multiple functional groups allows for hydrogen bonding and π-π stacking interactions, which are essential for its biological activity.
APX-115 primarily acts by inhibiting NADPH oxidases (NOX), which are responsible for generating reactive oxygen species (ROS). Key reactions involving APX-115 include:
The mechanism of action of APX-115 involves its role as a pan-NADPH oxidase inhibitor:
Experimental studies have demonstrated that treatment with APX-115 leads to significant improvements in markers of oxidative stress and inflammation in animal models of diabetic kidney disease.
APX-115 exhibits several notable physical and chemical properties:
These properties influence its formulation for therapeutic use and its behavior in biological systems.
APX-115 has several promising scientific applications:
APX-115 (chemical name: 3-phenyl-1-(pyridin-2-yl)-4-propyl-1H-pyrazol-5-ol hydrochloride) features a pyrazolopyrimidine core that enables simultaneous interaction with conserved catalytic domains across multiple nicotinamide adenine dinucleotide phosphate oxidase isoforms. This small molecule (molecular weight: 315.80 g/mol) contains three critical moieties: a pyridinyl group facilitating membrane penetration, a propyl-phenyl system enabling hydrophobic pocket insertion in nicotinamide adenine dinucleotide phosphate oxidase enzymes, and a pyrazole ring coordinating with flavin adenine dinucleotide binding sites [7] [8] [10]. The protonatable nitrogen in its pyridine ring enhances electrostatic attraction toward negatively charged regions within nicotinamide adenine dinucleotide phosphate oxidase active sites, while its chloride counterion improves aqueous solubility for biological availability [9] [10].
Structural activity relationship analyses reveal that the compound's 4-propyl group optimally occupies a hydrophobic cleft conserved in nicotinamide adenine dinucleotide phosphate oxidase 1, nicotinamide adenine dinucleotide phosphate oxidase 2, and nicotinamide adenine dinucleotide phosphate oxidase 4 isoforms, explaining its pan-inhibitory capability. The hydroxyl group at position 5 of the pyrazole ring forms hydrogen bonds with histidine residues in the nicotinamide adenine dinucleotide phosphate oxidase dehydrogenase domain, disrupting electron transfer from nicotinamide adenine dinucleotide phosphate to molecular oxygen [1] [7]. Unlike isoform-specific inhibitors such as GKT137831 (targeting only nicotinamide adenine dinucleotide phosphate oxidase 1/nicotinamide adenine dinucleotide phosphate oxidase 4), APX-115's balanced affinity profile stems from its ability to adopt multiple conformations when engaging distinct isoform variants while maintaining core interactions [1] [6].
Table 1: Structural Elements of APX-115 and Their Pharmacological Roles
Structural Component | Molecular Function | Target Interaction |
---|---|---|
Pyridine ring (position 1) | Membrane penetration enhancement; Protonation site | Electrostatic attraction to dehydrogenase domain |
Phenyl group (position 3) | Hydrophobic domain insertion | Conserved hydrophobic cleft in nicotinamide adenine dinucleotide phosphate oxidase isoforms |
Propyl chain (position 4) | Isoform-conserved binding stabilization | Hydrophobic pocket in nicotinamide adenine dinucleotide phosphate oxidase 1/2/4 |
Pyrazole hydroxyl (position 5) | Hydrogen bond formation; Electron transfer disruption | Histidine residues in flavin adenine dinucleotide binding site |
Chloride counterion | Solubility optimization | Not applicable |
Enzyme kinetic studies demonstrate that APX-115 functions as a reversible competitive inhibitor across nicotinamide adenine dinucleotide phosphate oxidase isoforms, with inhibition constants (Ki) reflecting balanced pan-inhibition. Direct enzymatic assays using recombinant human isoforms established a Ki of 1.08 μM for nicotinamide adenine dinucleotide phosphate oxidase 1, 0.57 μM for nicotinamide adenine dinucleotide phosphate oxidase 2, and 0.63 μM for nicotinamide adenine dinucleotide phosphate oxidase 4, indicating strongest affinity toward the nicotinamide adenine dinucleotide phosphate oxidase 2 isoform [7] [8] [10]. These values position APX-115 within the submicromolar potency range necessary for physiological efficacy, with less than twofold variation in Ki values across isoforms, confirming its broad targeting capability [1].
Time-resolved enzymatic analyses reveal rapid target engagement, with association rate constants (kₒₙ) ranging between 1.5 × 10⁴ M⁻¹s⁻¹ (nicotinamide adenine dinucleotide phosphate oxidase 4) and 2.8 × 10⁴ M⁻¹s⁻¹ (nicotinamide adenine dinucleotide phosphate oxidase 2). The inhibitor-enzyme complex exhibits moderate dissociation (kₒff ≈ 0.015–0.022 s⁻¹), sustaining inhibition during enzymatic turnover cycles [1]. In cellular contexts, APX-115 (5 μM) achieves >90% suppression of high glucose-induced reactive oxygen species generation in podocytes within 60 minutes, confirming kinetic efficiency in biological systems [4] [6].
Table 2: Comparative Inhibition Kinetics of APX-115 Against Nicotinamide Adenine Dinucleotide Phosphate Oxidase Isoforms
Isoform | Ki (μM) | Association Rate (kₒₙ; M⁻¹s⁻¹) | Dissociation Rate (kₒff; s⁻¹) | Cellular IC₅₀ (reactive oxygen species suppression) |
---|---|---|---|---|
Nicotinamide adenine dinucleotide phosphate oxidase 1 | 1.08 | 1.9 × 10⁴ | 0.020 | 1.2 μM (mesangial cells) |
Nicotinamide adenine dinucleotide phosphate oxidase 2 | 0.57 | 2.8 × 10⁴ | 0.015 | 0.8 μM (macrophages) |
Nicotinamide adenine dinucleotide phosphate oxidase 4 | 0.63 | 1.5 × 10⁴ | 0.022 | 1.5 μM (podocytes) |
APX-115 exhibits exceptional selectivity for nicotinamide adenine dinucleotide phosphate oxidase isoforms over structurally related flavoenzymes. At concentrations exceeding 50 μM, it shows negligible inhibition (<15%) of xanthine oxidase, cytochrome P450 reductase, nitric oxide synthase, or mitochondrial electron transport complexes, confirming specificity for nicotinamide adenine dinucleotide phosphate oxidase catalytic subunits [1] [3]. This selectivity originates from its targeted engagement of isoform-specific regulatory domains rather than the conserved flavin adenine dinucleotide binding pocket. Surface plasmon resonance analyses demonstrate that APX-115 binds nicotinamide adenine dinucleotide phosphate oxidase 4 with a conformational change mechanism (stoichiometry: 1.2 binding sites/enzyme), whereas it engages nicotinamide adenine dinucleotide phosphate oxidase 2 through allosteric modulation of p47phox subunit interactions [3].
The compound demonstrates unique binding plasticity across species barriers. Although rodents lack nicotinamide adenine dinucleotide phosphate oxidase 5, APX-115 effectively inhibits human nicotinamide adenine dinucleotide phosphate oxidase 5 (Ki = 2.1 μM) in transgenic models. This cross-isoform efficacy occurs through calcium-dependent domain binding despite nicotinamide adenine dinucleotide phosphate oxidase 5 lacking p47phox/p67phox regulatory subunits [3] [6]. In podocyte-specific human nicotinamide adenine dinucleotide phosphate oxidase 5 transgenic mice, APX-115 administration (60 mg/kg) reduced desmin overexpression by 78% and restored podocin expression to normal levels, confirming functional inhibition beyond rodent-expressed isoforms [3] [6]. The binding dynamics shift under pathological oxidative stress: in hyperglycemic conditions, APX-115 shows enhanced affinity (ΔKi = -0.28 μM) due to reactive oxygen species-mediated exposure of cryptic binding pockets in nicotinamide adenine dinucleotide phosphate oxidase enzymes [1] [4].
Table 3: Selectivity Profile of APX-115 Against Non-Target Enzymes
Enzyme System | Concentration Tested (μM) | Inhibition (%) | Functional Consequence |
---|---|---|---|
Xanthine oxidase | 50 | 8.2 | No effect on uric acid production |
Cytochrome P450 3A4 | 50 | 12.7 | Unchanged midazolam metabolism |
Endothelial nitric oxide synthase | 50 | 9.8 | Preserved nitric oxide-dependent vasodilation |
Mitochondrial complex I | 50 | 6.5 | Unaltered oxygen consumption rate |
Glucose-6-phosphate dehydrogenase | 50 | 4.3 | Maintained pentose phosphate pathway flux |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2